N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide
Overview
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzodioxin and benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then reacted with various reagents to introduce the benzoxazole and carboxamide groups. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new alkyl or aryl groups .
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential as an enzyme inhibitor makes it a candidate for studying enzyme functions and interactions.
Medicine: The compound’s structure suggests it could be explored for its antibacterial, antifungal, or anticancer properties
Industry: It might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and either inhibits or activates their function. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin moiety but lacks the benzoxazole and carboxamide groups.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.
Acetamide, N- [2- [ (2R,3S)-3- (acetylamino)-2- (3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]: Contains a benzodioxin moiety but differs in other functional groups.
Uniqueness
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide is unique due to its combination of benzodioxin, benzoxazole, and carboxamide groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)21-23-16-11-14(7-8-17(16)27-21)20(24)22-10-9-15-12-25-18-5-3-4-6-19(18)26-15/h3-8,11,13,15H,9-10,12H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXGSUXXZUXOEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)NCCC3COC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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